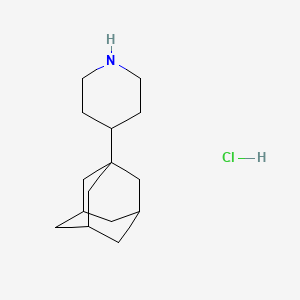
4-(Adamantan-1-yl)piperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Adamantan-1-yl)piperidine hydrochloride is a chemical compound with the molecular formula C15H26ClN. It is a derivative of piperidine, a six-membered heterocyclic amine, and adamantane, a tricyclic hydrocarbon.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Adamantan-1-yl)piperidine hydrochloride typically involves the reaction of adamantane derivatives with piperidine. One common method includes the reduction of quaternary 1-(adamantan-1-yl)pyridinium salts with sodium borohydride in ethanol, followed by reaction with benzene in a trifluoromethanesulfonic acid medium . This process yields 1-(adamantan-1-yl)-phenylpiperidines, which can be further processed to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-(Adamantan-1-yl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can modify the piperidine ring or the adamantane structure.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine nitrogen or the adamantane carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated derivatives and strong nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantane moiety can yield hydroxylated adamantane derivatives, while substitution reactions can introduce various functional groups onto the piperidine ring .
Scientific Research Applications
4-(Adamantan-1-yl)piperidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 4-(Adamantan-1-yl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with various receptors and enzymes in biological systems, potentially modulating their activity. The adamantane structure contributes to the compound’s stability and lipophilicity, enhancing its ability to penetrate biological membranes and reach its targets .
Comparison with Similar Compounds
4-(Adamantan-1-yl)piperidine hydrochloride can be compared with other similar compounds, such as:
1-(Adamantan-1-yl)pyridinium salts: These compounds share the adamantane moiety but differ in their nitrogen-containing ring structure.
Adamantane-based derivatives: Compounds like amantadine and memantine, which are used in the treatment of neurological disorders, also contain the adamantane structure.
Piperidine derivatives: Other piperidine-based compounds, such as haloperidol and pethidine, are used in various therapeutic applications.
The uniqueness of this compound lies in its combination of the adamantane and piperidine moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H26ClN |
|---|---|
Molecular Weight |
255.82 g/mol |
IUPAC Name |
4-(1-adamantyl)piperidine;hydrochloride |
InChI |
InChI=1S/C15H25N.ClH/c1-3-16-4-2-14(1)15-8-11-5-12(9-15)7-13(6-11)10-15;/h11-14,16H,1-10H2;1H |
InChI Key |
ZOFQRDJISZPZRU-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C23CC4CC(C2)CC(C4)C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


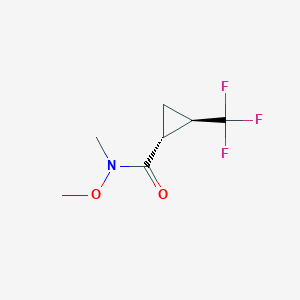
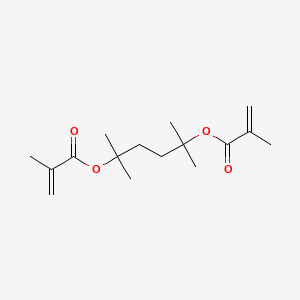
![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(2-methoxyethyl)amine](/img/structure/B15051524.png)
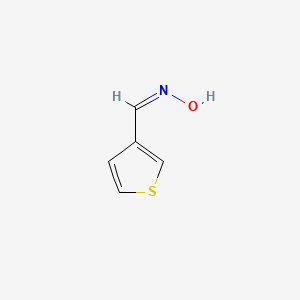
![(E)-N-[(5-bromo-7-fluoroquinolin-8-yl)methylidene]hydroxylamine](/img/structure/B15051536.png)
![6-Bromo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one](/img/structure/B15051540.png)
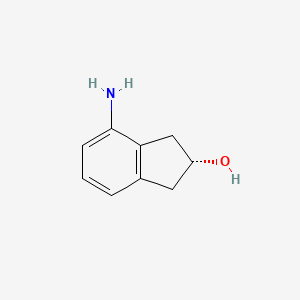
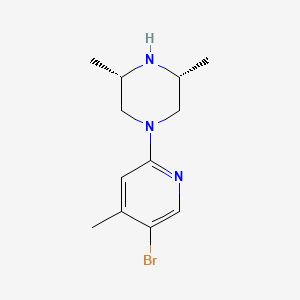
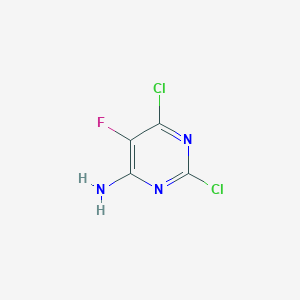
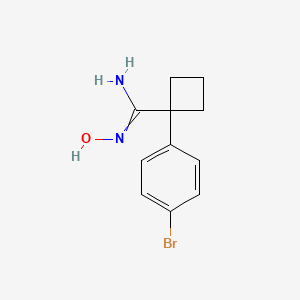

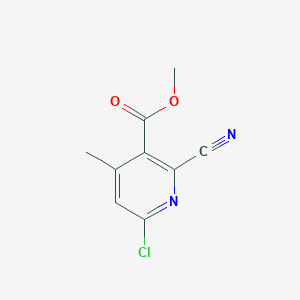
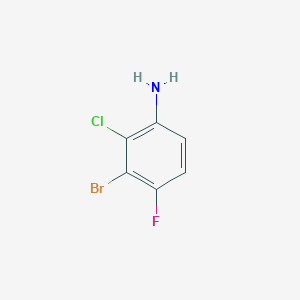
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B15051615.png)
